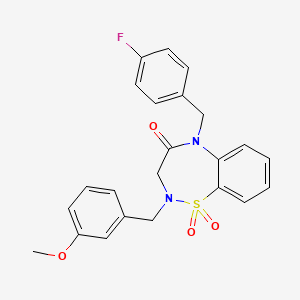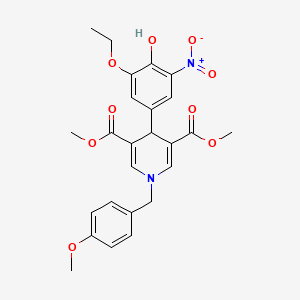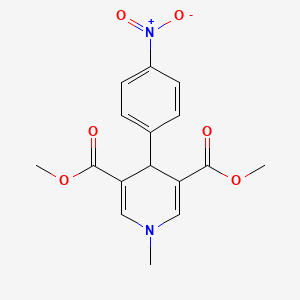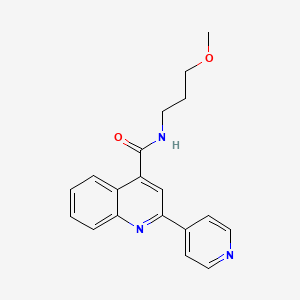![molecular formula C20H22Cl2N2O2S B11211980 2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide](/img/structure/B11211980.png)
2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the quinazolinone class, characterized by its bicyclic aromatic structure. Quinazolinones have gained attention due to their diverse medicinal properties, including antihypertensive, antitumor, antiplasmodial, antiviral, and anti-inflammatory activities . The compound’s full chemical name is quite a mouthful, so let’s break it down:
- 2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide
准备方法
The synthetic routes for this compound involve several steps. While I don’t have access to proprietary industrial methods, I can describe the general approach:
- Step 1: Synthesis of the Quinazolinone Core
- Start with 2-aminobenzoyl chloride.
- React it with 2-chloroacetyl chloride to form the quinazolinone core.
- Introduce the cyclopentyl group via acylation with cyclopentylamine.
化学反应分析
- Reactions : The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Halogenation reactions with chlorine or bromine.
- Major Products : The specific products depend on the reaction conditions and substituents. For example, reduction could yield the corresponding amine.
科学研究应用
- Chemistry : Investigate its reactivity, stability, and potential as a building block for other compounds.
- Biology : Explore its interactions with biological macromolecules (enzymes, receptors).
- Medicine : Assess its pharmacological properties (antimicrobial, anticancer).
- Industry : Consider its use in drug development or as a starting material for other derivatives.
作用机制
- Targets : Identify molecular targets (e.g., enzymes, receptors).
- Pathways : Investigate signaling pathways affected by the compound.
相似化合物的比较
- Uniqueness : Highlight its distinctive features compared to other quinazolinones.
- Similar Compounds : Explore related compounds, such as raltitrexed (Tomudex®) and other quinazolinone derivatives .
属性
分子式 |
C20H22Cl2N2O2S |
|---|---|
分子量 |
425.4 g/mol |
IUPAC 名称 |
2-[(2-chloroacetyl)-(thiophen-2-ylmethyl)amino]-2-(4-chlorophenyl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C20H22Cl2N2O2S/c21-12-18(25)24(13-17-6-3-11-27-17)19(14-7-9-15(22)10-8-14)20(26)23-16-4-1-2-5-16/h3,6-11,16,19H,1-2,4-5,12-13H2,(H,23,26) |
InChI 键 |
HHACKPFXKXOFAP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NC(=O)C(C2=CC=C(C=C2)Cl)N(CC3=CC=CS3)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B11211912.png)

![N-Phenyl-5-[(2-propylpentanamido)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11211919.png)
![1-(4-Fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B11211937.png)


![3-(4-Bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11211949.png)
![2-[(2-Fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11211966.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11211974.png)
![ethyl 2-(2-((4-benzyl-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11211979.png)


